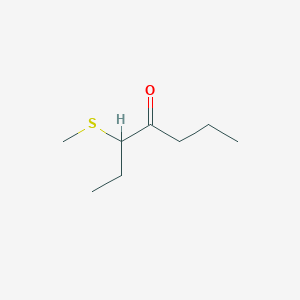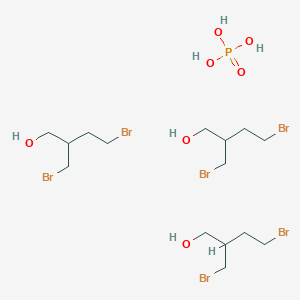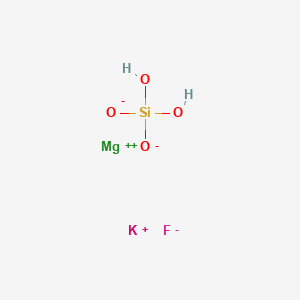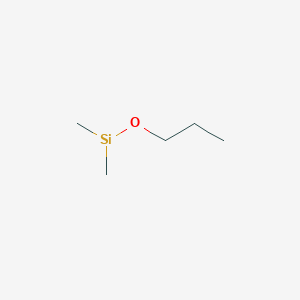![molecular formula C30H44F6N4O7 B14483958 1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) CAS No. 65114-61-6](/img/structure/B14483958.png)
1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) is a complex organic compound characterized by its unique structure, which includes diazonium and trifluoropropenyl groups
Preparation Methods
The synthesis of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) typically involves multiple steps:
Formation of the dodecane backbone: This step involves the reaction of dodecane with appropriate reagents to introduce the oxy and oxododecane groups.
Introduction of diazonium groups: The diazonium groups are introduced through diazotization reactions, which typically involve the reaction of an amine with nitrous acid.
Addition of trifluoropropenyl groups: The trifluoropropenyl groups are added through a series of substitution reactions, often involving the use of trifluoropropyl halides under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazonium groups to amines, altering the compound’s properties.
Substitution: The trifluoropropenyl groups can undergo substitution reactions, where other functional groups replace the trifluoropropenyl groups.
Common reagents and conditions: These reactions often involve reagents such as hydrogen gas (for reduction), oxidizing agents like potassium permanganate, and halides for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) involves its interaction with molecular targets through its diazonium and trifluoropropenyl groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions, which can alter the compound’s structure and properties.
Comparison with Similar Compounds
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) can be compared with similar compounds such as:
Dodecane, 1,1’-oxybis-: This compound has a similar dodecane backbone but lacks the diazonium and trifluoropropenyl groups, making it less reactive.
2-Propanol, 1,1’-oxybis-: This compound has a simpler structure with hydroxyl groups instead of diazonium and trifluoropropenyl groups, leading to different reactivity and applications.
Hexadecane, 1,1’-oxybis-: Similar to dodecane, this compound has a longer carbon chain but lacks the functional groups present in the target compound.
The uniqueness of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) lies in its combination of diazonium and trifluoropropenyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
65114-61-6 |
|---|---|
Molecular Formula |
C30H44F6N4O7 |
Molecular Weight |
686.7 g/mol |
IUPAC Name |
12-(2-diazo-3,3,3-trifluoropropanoyl)oxydodecanoyl 12-(2-diazo-3,3,3-trifluoropropanoyl)oxydodecanoate |
InChI |
InChI=1S/C30H44F6N4O7/c31-29(32,33)25(39-37)27(43)45-21-17-13-9-5-1-3-7-11-15-19-23(41)47-24(42)20-16-12-8-4-2-6-10-14-18-22-46-28(44)26(40-38)30(34,35)36/h1-22H2 |
InChI Key |
ZTUHKCXRGJQDRU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)OC(=O)CCCCCCCCCCCOC(=O)C(=[N+]=[N-])C(F)(F)F)CCCCCOC(=O)C(=[N+]=[N-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


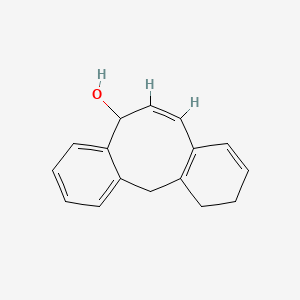
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
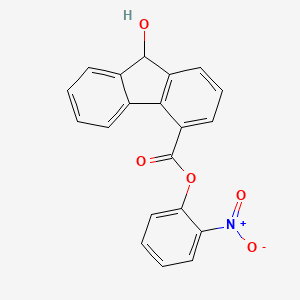
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
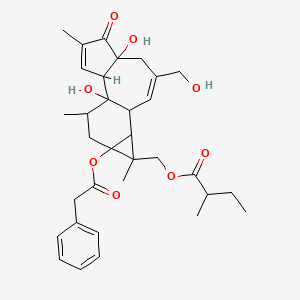
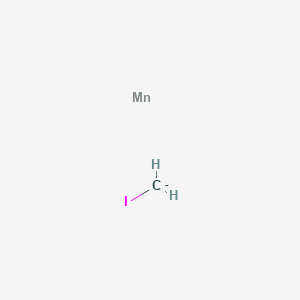
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
